3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9,12-13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRPIDBTONMRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Evans Oxazolidinone-Mediated Asymmetric Synthesis
A prominent approach involves the use of Evans oxazolidinones to achieve stereocontrol during aldol condensation. In a method analogous to the synthesis of related β-hydroxy acids, 4-hydroxybenzaldehyde is first protected as its tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions. The aldehyde 2 undergoes aldol addition with the dibutylboron enolate derived from a 2,2-dimethylpropanoic acid–oxazolidinone conjugate (3 or 4 ), yielding intermediates 5 or 6 with diastereomeric ratios of 78:22 to 82:18. Chromatographic separation on silica gel affords enantiomerically pure products, which are subsequently dechlorinated using zinc dust in glacial acetic acid. Final deprotection of the TBDMS groups with trifluoroacetic acid (TFA) yields the target compound with an overall yield of 65–70%.
Diastereoselectivity and Optimization
Key factors influencing diastereoselectivity include:
- Enolate geometry : The (Z)-enolate preferentially forms the syn-aldol adduct due to chelation control.
- Solvent effects : Tetrahydrofuran (THF) enhances selectivity compared to dichloromethane.
- Temperature : Reactions conducted at −78°C improve stereochemical outcomes by minimizing retro-aldol processes.
While this method provides excellent stereocontrol, the requirement for chiral auxiliaries and multiple protection/deprotection steps limits scalability.
Catalytic Hydrogenation of α,β-Unsaturated Precursors
Preparation of 3-(4-Hydroxyphenyl)-2,2-Dimethylacrylic Acid
A scalable route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with 2,2-dimethylmalonic acid in the presence of piperidine, yielding the α,β-unsaturated intermediate. The reaction proceeds at 80°C in ethanol, achieving 85% conversion after 12 hours.
Hydrogenation Conditions and Outcomes
The unsaturated intermediate undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol at ambient temperature. Key parameters include:
- Catalyst loading : 5 wt% Pd/C relative to substrate.
- Hydrogen pressure : Atmospheric pressure suffices for complete reduction within 24 hours.
- Yield : 79% isolated yield after recrystallization from ethyl acetate/hexane.
This method offers operational simplicity and high purity but lacks stereochemical control, producing racemic β-hydroxy acid.
Epoxide Ring-Opening Approaches
Epoxide Synthesis and Regioselective Hydroxylation
Adapting methodologies from PPAR agonist intermediates, 2,2-dimethylglycidic acid is synthesized via Sharpless epoxidation of the corresponding allylic alcohol. The epoxide undergoes regioselective ring-opening with 4-hydroxyphenylmagnesium bromide in the presence of copper(I) iodide, installing the aryl group at the β-position. Subsequent acid hydrolysis with aqueous HCl introduces the hydroxyl group, yielding the target compound in 62% overall yield.
Stereochemical Considerations
- C3 configuration : The reaction proceeds with 89% enantiomeric excess (ee) when using (R)-epoxide precursors.
- Byproducts : Competing attack at the α-position accounts for 15–20% of undesired regioisomers.
Comparative Analysis of Synthetic Routes
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms ≥98% purity, with retention time = 12.3 min.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic chain, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated or alkylated derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid have been synthesized and tested for their antiproliferative effects against various cancer cell lines.
- In Vitro Studies : A specific derivative demonstrated significant cytotoxicity against HCT-116 and HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation .
- Molecular Docking Studies : These studies suggest that the compound interacts effectively with key proteins involved in cancer progression, further supporting its potential as a lead compound for drug development .
Synthesis of Novel Compounds
The compound serves as a versatile scaffold for synthesizing various derivatives with enhanced biological activities.
- Metal Complexes : Research has shown that metal complexes derived from this compound exhibit promising anti-tumor activities. These complexes were synthesized and evaluated for their efficacy against tumor cells, indicating that metal coordination can enhance the biological activity of the parent compound .
- Peptide Mimics : The ability to modify the compound by attaching different functional groups allows for the creation of peptide-like structures that can mimic natural inhibitors. This modification enhances the specificity and potency of the compounds against targeted cancer pathways .
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant properties.
- Radical Scavenging Assays : Studies have shown that derivatives of this compound can effectively scavenge free radicals, suggesting potential applications in treating oxidative stress-related diseases . The antioxidant activity was assessed using various assays such as DPPH radical scavenging tests, where certain derivatives demonstrated superior activity compared to standard antioxidants like ascorbic acid .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy.
| Compound Derivative | Anticancer Activity (IC50) | Antioxidant Activity | Notes |
|---|---|---|---|
| Methyl Ester | 11 μM (HeLa) | Moderate | Base structure for modifications |
| Metal Complex | Varies by metal | High | Enhanced activity through metal coordination |
| Peptide Mimic | 0.69 μM (HCT-116) | Low | Mimics natural inhibitors |
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate specific receptors like GPR41, which plays a role in lipid metabolism and anti-obesity effects . Additionally, its antioxidant properties contribute to its protective effects against cellular damage .
Comparison with Similar Compounds
The following analysis compares 3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid with structurally related compounds, focusing on substituent effects, synthesis pathways, and biological activities.
Structural Analogues with Varying Phenyl Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl derivative () exhibits histone deacetylase (HDAC) inhibitory activity, suggesting enhanced cellular permeability and enzyme binding compared to the target compound’s hydroxylated phenyl group.
- Sulfinyl vs. Hydroxyl Groups : The sulfinyl derivative () introduces steric bulk and electronic differences, likely reducing solubility in polar solvents compared to the target compound.
Derivatives with Modified Backbone or Functional Groups
Key Observations :
- Amino vs. Hydroxy Groups: The tyrosine analog () lacks dimethyl groups, enhancing its role in protein synthesis but reducing steric hindrance compared to the target compound.
Data Gaps :
- Exact molecular weight and spectroscopic data for the target compound.
- Direct biological activity assays (e.g., IC₅₀, EC₅₀).
- Comparative solubility and stability profiles.
Biological Activity
3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid, commonly referred to as HPHPA, is a phenolic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
HPHPA is characterized by its complex structure that includes multiple hydroxyl groups and a dimethylpropanoic acid backbone. Its molecular formula is CHO, with a molecular weight of approximately 270.31 g/mol. The presence of hydroxyl groups contributes to its antioxidant properties and reactivity in biological systems.
HPHPA acts primarily through the following mechanisms:
- Antioxidant Activity : HPHPA exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Metabolic Pathways : As a metabolite of dietary polyphenols such as caffeic acid, HPHPA plays a role in polyphenol metabolism. It is absorbed by monocarboxylic acid transporters in intestinal cells, facilitating its bioavailability.
- Cell Signaling Modulation : Research indicates that HPHPA influences cell signaling pathways related to inflammation and cellular metabolism. It has been shown to regulate gene expression and impact various cellular processes.
Biological Activities
HPHPA has been investigated for several biological activities:
- Antioxidant Effects : Studies demonstrate that HPHPA can significantly reduce oxidative stress markers in vitro and in vivo. Its ability to neutralize free radicals makes it a candidate for therapeutic use in oxidative stress-related conditions.
- Anti-inflammatory Properties : HPHPA has shown potential in modulating inflammatory responses, which may have implications for conditions like arthritis and cardiovascular diseases.
- Anticancer Activity : Preliminary studies suggest that HPHPA may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells in vitro, particularly against colorectal cancer cell lines (HCT-116) with promising IC values .
Case Studies and Research Findings
Several studies have highlighted the biological activity of HPHPA:
- Antioxidant Study : A study conducted on human cell lines demonstrated that HPHPA significantly reduced reactive oxygen species (ROS) levels, indicating its potent antioxidant capabilities.
- Cancer Cell Proliferation : In vitro studies showed that HPHPA inhibited the growth of HeLa cells with an IC value comparable to established chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for developing new anticancer agents .
- Metabolic Impact : Research indicates that HPHPA influences metabolic pathways by modulating enzyme activities involved in polyphenol metabolism. This effect may enhance the bioavailability of other beneficial dietary compounds.
Data Table: Summary of Biological Activities
Q & A
Q. What are the best practices for safe laboratory handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
